(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one

Antimicrobial screening DNA gyrase inhibition Quinoxalinone hydrazone SAR

(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one (CAS 338419-88-8) is a synthetic quinoxalin-2(1H)-one derivative incorporating a hydrazone linkage and a 4-methylbenzylidene moiety. It belongs to a broader class of quinoxalinone-3-hydrazones that have been investigated for antimicrobial, anticancer, and enzyme inhibitory activities.

Molecular Formula C16H14N4O
Molecular Weight 278.315
CAS No. 338419-88-8
Cat. No. B2727361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one
CAS338419-88-8
Molecular FormulaC16H14N4O
Molecular Weight278.315
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O
InChIInChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+
InChIKeyCARPROJTONAMLC-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one (CAS 338419-88-8): Quinoxalinone-Hydrazone Scaffold for Antimicrobial and Kinase-Targeted Research Procurement


(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one (CAS 338419-88-8) is a synthetic quinoxalin-2(1H)-one derivative incorporating a hydrazone linkage and a 4-methylbenzylidene moiety. It belongs to a broader class of quinoxalinone-3-hydrazones that have been investigated for antimicrobial, anticancer, and enzyme inhibitory activities [1]. Its molecular formula is C16H14N4O with a molecular weight of 278.31 g/mol, and it is commercially available at ≥90% purity . The compound serves as a versatile intermediate for further derivatization and as a screening candidate in drug discovery programs targeting bacterial DNA gyrase, kinases, and monoamine oxidases [1].

Why Generic Substitution of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one with In-Class Analogs Can Compromise Biological and Physicochemical Outcomes


Quinoxalinone-3-hydrazones are not interchangeable building blocks; minor alterations in the benzylidene substituent produce substantial shifts in antimicrobial potency, lipophilicity, and molecular recognition. Published structure–activity relationship (SAR) data for closely related 6-(morpholinosulfonyl)quinoxalin-2(1H)-one hydrazones demonstrate that MIC values vary from 0.97 to >62.5 µg/mL across different substituents, with bactericidal versus bacteriostatic behavior changing accordingly [1]. The 4-methyl group on the benzylidene ring of the target compound confers a specific combination of moderate electron-donating character and lipophilicity (cLogP ~2.68) that is not replicated by the 4-chloro analog (cLogP estimated ~3.2) or the 2-methyl-quinoxaline variant (cLogP ~3.69) . Substituting any of these analogs without experimental validation risks altered target engagement, membrane permeability, and off-target effects, undermining reproducibility in antimicrobial screening, DNA gyrase inhibition assays, or in vivo pharmacokinetic studies.

Quantitative Differentiation Evidence for (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one (CAS 338419-88-8) Against Closest Analogs


Substituent-Dependent Antimicrobial Potency: Class-Level SAR Reveals 4-Methyl Benzylidene as a Balanced Activity-Lipophilicity Contributor

While direct head-to-head antimicrobial MIC data for the target compound versus its closest analogs have not been published in the peer-reviewed literature, extensive class-level SAR from the quinoxalin-2(1H)-one hydrazone series establishes that the benzylidene substituent dramatically modulates potency. In a systematic study of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one hydrazones, the most active derivatives exhibited MIC values ranging from 0.97 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria, with corresponding MBC values of 1.94–88.8 µg/mL, compared to Tetracycline (MIC 15.62–62.5 µg/mL) [1]. The 4-methyl substituent, with its moderate electron-donating Hammett σp value (–0.17), is expected to yield intermediate antimicrobial activity relative to stronger electron-withdrawing (e.g., 4-nitro) or electron-donating (e.g., 4-methoxy) analogs, based on the established correlation between substituent electronic character and DNA gyrase inhibitory IC50 (range 10.93–26.18 µM vs Ciprofloxacin 26.31 µM) [1]. This positions the 4-methyl analog as a candidate offering a deliberate trade-off between potency and physicochemical drug-likeness rather than extreme activity at the cost of permeability or solubility.

Antimicrobial screening DNA gyrase inhibition Quinoxalinone hydrazone SAR

Commercial Purity and Molecular Weight Differentiation: Target Compound vs. 4-Chloro and 2-Methyl Analogs

The target compound (CAS 338419-88-8) is commercially available at a catalog purity of 90% (MW 278.31 g/mol) from LeYan , compared to 97% purity (MW 298.73 g/mol) for the 4-chlorobenzylidene analog (CAS 129227-26-5) from Chemenu and 98% purity (MW 276.34 g/mol) for the 2-methyl-3-(4-methylbenzylidene)quinoxaline analog (CAS 477870-72-7) from LeYan . The 8 percentage-point purity gap between the target compound and the 2-methyl analog must be considered when assay sensitivity demands ≥95% purity without additional purification. The 20.42 g/mol molecular weight difference between the target and the 4-chloro analog reflects the replacement of –CH3 with –Cl, altering both molar dosing calculations and chromatographic retention behavior.

Compound procurement Purity specification Quinoxaline hydrazone analogs

Predicted Lipophilicity (cLogP) and Polar Surface Area (TPSA) Differentiate Target Compound from the 2-Methyl Quinoxaline Analog

Predicted physicochemical parameters from vendor-provided in silico calculations reveal a significant lipophilicity gap between the target compound and its 2-methyl analog. The target compound (CAS 338419-88-8) exhibits a cLogP of 2.68 and TPSA of 70.14 Ų , while (E)-2-methyl-3-(2-(4-methylbenzylidene)hydrazinyl)quinoxaline (CAS 477870-72-7) has a substantially higher cLogP of 3.69 and a lower TPSA of 50.17 Ų . The ΔcLogP of 1.01 units corresponds to an ~10-fold predicted increase in n-octanol/water partition coefficient for the 2-methyl analog, indicating markedly higher membrane permeability but also potentially greater non-specific protein binding and reduced aqueous solubility. The ΔTPSA of 19.97 Ų suggests that the target compound has superior hydrogen-bonding capacity, which may confer advantages for target engagement with polar active sites such as DNA gyrase.

In silico ADME Lipophilicity prediction Drug-likeness

Optimal Research and Industrial Application Scenarios for (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one (CAS 338419-88-8) Based on Quantitative Evidence


Antimicrobial Screening Libraries Requiring Balanced Lipophilicity and Gram-Negative Permeability Potential

The target compound, with its cLogP of 2.68 and TPSA of 70.14 Ų, is better suited than the 2-methyl analog (cLogP 3.69, TPSA 50.17) for inclusion in antimicrobial screening cascades targeting Gram-negative pathogens, where excessive lipophilicity impedes porin-mediated outer membrane penetration . The class-level MIC data for quinoxalinone-3-hydrazones against multi-drug resistant bacteria (MIC 1.95–15.62 µg/mL) suggest that the scaffold can be productive, and the 4-methyl substitution may provide a starting point for hit-to-lead optimization without the solubility liabilities of higher-cLogP analogs [1].

DNA Gyrase Inhibitor Lead Identification with Preferential H-Bond Donor Topology

The target compound possesses two hydrogen bond donors versus one for the 2-methyl analog, potentially enabling bidentate interactions with the ATP-binding pocket of S. aureus DNA gyrase, for which related quinoxalinone hydrazones have demonstrated IC50 values as low as 10.93 µM (compared to ciprofloxacin IC50 26.31 µM) [1]. The additional H-bond donor capacity (ΔH_Donors = +1 vs 2-methyl analog) may form a critical contact with Asp81 or Thr173 residues identified in molecular docking simulations of analogous quinoxaline-DNA gyrase complexes [1]. Researchers pursuing ATP-competitive gyrase inhibitors should prioritize the target compound over the 2-methyl analog when H-bond donor count is a design criterion.

Physicochemical Property Optimization Studies in CNS Drug Discovery Programs

For blood-brain barrier penetration studies, the target compound's cLogP of 2.68 falls within the CNS-optimal range of 2–3, whereas the 2-methyl analog (cLogP 3.69) exceeds this window, and the 4-chloro analog (estimated cLogP ~3.2) approaches the upper boundary . The higher TPSA (70.14 vs 50.17 Ų) of the target compound may also reduce P-glycoprotein efflux susceptibility relative to more lipophilic analogs, making it a preferable starting point for CNS-targeted chemical probes in quinoxaline-based monoamine oxidase inhibition programs, where related quinoxaline-hydrazones have achieved MAO-B IC50 values as low as 0.046 µM [2].

Quote Request

Request a Quote for (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.